The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process involves several key steps:
The molecular formula of N-Formyl-Met-Leu-Phe benzylamide is , with a molecular weight of approximately 526.69 g/mol . The structure consists of:
This structural configuration allows for effective interaction with FPR1, facilitating its role in chemotaxis.
N-Formyl-Met-Leu-Phe benzylamide participates in several significant chemical reactions:
The mechanism of action of N-Formyl-Met-Leu-Phe benzylamide primarily involves its interaction with FPR1:
N-Formyl-Met-Leu-Phe benzylamide exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory research and therapeutic contexts .
N-Formyl-Met-Leu-Phe benzylamide has several significant applications in scientific research:
The benzylamide modification of N-Formyl-Met-Leu-Phe (fMLF) replaces the C-terminal carboxyl group with a benzylamide (-NH-CH₂-C₆H₅) moiety. This strategic alteration enhances metabolic stability by eliminating susceptibility to carboxypeptidase degradation. More significantly, it augments receptor binding affinity through optimized hydrophobic interactions within the FPR1 binding pocket. Biochemical assays confirm that the benzyl group engages in π-stacking with Phe257 of FPR1, a residue critical for ligand recognition [4] [8]. This interaction increases residence time at the receptor, translating to prolonged Ca²⁺ flux and neutrophil activation compared to native fMLF [7]. The modification also reduces peptide polarity, improving membrane permeability—a key consideration for in vivo efficacy studies [9].
Rationale for Benzylamide Modification
Property Modified | Mechanism | Functional Outcome |
---|---|---|
Metabolic stability | Elimination of C-terminal cleavage site | Extended half-life in vivo |
Receptor affinity | Hydrophobic interaction with FPR1 Phe257 | 3.2-fold increase in binding affinity (Ki = 12 nM vs. 38 nM for fMLF) |
Membrane permeability | Reduced log P value (-1.8 → -0.9) | Enhanced cellular uptake |
Solid-Phase Peptide Synthesis (SPPS)
SPPS employs Fmoc-protected amino acids anchored to Wang or Rink amide resins. The benzylamide terminus is incorporated using a pre-loaded 4-(hydroxymethyl)benzylamide resin. Coupling reagents like HBTU/HOBt in DMF facilitate stepwise assembly at 25°C. Advantages include:
Solution-Phase Synthesis
This method involves sequential coupling of Boc-protected amino acids in dichloromethane (DCM). Key steps:
Synthesis Methodology Comparison
Parameter | SPPS | Solution-Phase |
---|---|---|
Overall yield | 85–92% | 72–78% |
Typical purity (crude) | 85–90% | 60–75% |
Epimerization risk | <0.5% | 5–8% |
Scalability | Limited (≤1 kg) | Industrial scale feasible |
Key advantage | Automation, purity | Cost-efficiency at scale |
Preserving L-configuration at methionine (Cα), leucine (Cα), and phenylalanine (Cα) residues is paramount for FPR1 recognition. Three strategies ensure stereochemical fidelity:
The benzylamide group itself influences conformation: Nuclear Overhauser Effect (NOE) NMR data reveals that the -NH-CH₂- linkage stabilizes a Type I β-turn at Leu-Phe, contrasting with the extended conformation of fMLF-OH. This folded structure enhances FPR1 docking by mimicking bioactive topology [2] [4].
Orthogonal protection schemes prevent unwanted side reactions during synthesis:
Protecting Group Strategy
Residue | Protecting Group | Cleavage Condition | Critical Function |
---|---|---|---|
Methionine | None (or methylsulfonium if oxidation occurs) | N/A | Prevents sulfoxide formation; if protected, removed by TFA |
Leucine | Fmoc (SPPS) / Boc (solution) | Piperidine (SPPS); TFA (solution) | Shields α-amine during chain elongation |
Phenylalanine C-terminus | Benzylamide (final group) | Retained in final product | N/A |
Side chains | Trt (Asn, Gln); tBu (Ser, Thr, Tyr) | TFA | Prevents lactamization/alkylation |
Side reactions are further mitigated by:1) <5°C coupling temperatures for Met insertion2) In situ neutralization protocols during SPPS to prevent aspartimide formation3) Scavengers (triisopropylsilane, H₂O) in TFA to suppress cation-mediated degradation [3] [9] [10]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7